Primaquine-d3 (diphosphate)
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Overview
Description
Primaquine-d3 (diphosphate) is a deuterium-labeled version of primaquine diphosphate, an 8-aminoquinoline compound. Primaquine is primarily used as an antimalarial agent, effective against the liver stages of Plasmodium vivax and Plasmodium ovale, and it is also used to prevent the transmission of Plasmodium falciparum . The deuterium labeling in Primaquine-d3 allows for more precise pharmacokinetic and pharmacodynamic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of primaquine diphosphate involves several key steps. Initially, methyl vinyl ketone reacts with nitromethane to produce 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to yield primaquine. Finally, the primaquine is acidified with phosphoric acid to form primaquine diphosphate .
Industrial Production Methods
Industrial production of primaquine diphosphate follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common industrial raw materials and efficient reaction conditions to maximize yield and purity. Recrystallization is often employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Primaquine-d3 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Primaquine can be oxidized to form hydroxylated metabolites.
Reduction: The imine intermediate in the synthesis process is reduced to form primaquine.
Substitution: Primaquine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated primaquine metabolites.
Reduction: Primaquine from the imine intermediate.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Primaquine-d3 (diphosphate) has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways and reaction mechanisms of primaquine.
Biology: Helps in tracing the distribution and metabolism of primaquine in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to improve the efficacy and safety of antimalarial treatments.
Industry: Employed in the development of new antimalarial drugs and formulations
Mechanism of Action
Primaquine-d3 (diphosphate) exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and subsequent parasite death. The compound targets the liver stages of the parasite, preventing relapse and transmission .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial agent used in combination with primaquine.
Mefloquine: Used for the treatment and prevention of malaria.
Atovaquone: Often combined with proguanil for malaria treatment.
Uniqueness
Primaquine-d3 (diphosphate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and pharmacodynamics. This labeling helps in understanding the metabolic pathways and improving the efficacy and safety of primaquine .
Properties
Molecular Formula |
C15H27N3O9P2 |
---|---|
Molecular Weight |
458.36 g/mol |
IUPAC Name |
phosphoric acid;4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)/i2D3;; |
InChI Key |
GJOHLWZHWQUKAU-DHLLOTLESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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